![molecular formula C13H13IN2O3S B4190579 3-iodo-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide](/img/structure/B4190579.png)
3-iodo-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide
Overview
Description
3-iodo-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is also known by its chemical name, TAK-659, and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). In recent years, TAK-659 has gained significant attention due to its potential as a therapeutic agent for the treatment of various types of cancers and autoimmune diseases.
Mechanism of Action
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK. BTK is a key enzyme that plays a crucial role in the regulation of immune cell function. Inhibition of BTK activity leads to the suppression of B-cell receptor signaling, which in turn leads to the suppression of immune cell proliferation and activation.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation and activation of immune cells, which makes it a potential therapeutic agent for the treatment of autoimmune diseases. TAK-659 has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential therapeutic agent for the treatment of various types of cancers.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages as a potential therapeutic agent. The compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. The compound has also been found to have a favorable safety profile in animal studies.
However, there are several limitations associated with the use of TAK-659 in lab experiments. The compound is highly potent and requires careful handling to avoid contamination. In addition, the synthesis of TAK-659 is a complex process that requires specialized equipment and expertise.
Future Directions
There are several potential future directions for the research and development of TAK-659. One potential direction is the further exploration of the compound's potential as a therapeutic agent for the treatment of autoimmune diseases. Another potential direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various types of cancers. Additionally, the development of more efficient and cost-effective synthesis methods for TAK-659 could also be a potential future direction for research.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. The compound has been found to inhibit the activity of BTK, which is a key enzyme involved in the regulation of immune cell function.
properties
IUPAC Name |
3-iodo-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O3S/c1-19-13-3-2-11(8-12(13)14)20(17,18)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUTXTIDMCWFRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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